molecular formula C33H60O8 B1607224 Pentaerythrityl tetraheptanoate CAS No. 25811-35-2

Pentaerythrityl tetraheptanoate

Cat. No.: B1607224
CAS No.: 25811-35-2
M. Wt: 584.8 g/mol
InChI Key: NCGQPNAQUYGWMI-UHFFFAOYSA-N
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Description

Pentaerythrityl tetraheptanoate: is a polyol ester derived from pentaerythritol and heptanoic acid. It is widely used in various industrial applications, particularly as a synthetic lubricant due to its excellent thermal stability and low volatility. This compound is also known for its use in cosmetics as an emollient and skin-conditioning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythrityl tetraheptanoate is synthesized through the esterification of pentaerythritol with heptanoic acid. The reaction typically involves heating pentaerythritol and an excess of heptanoic acid in the presence of a catalyst such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at temperatures ranging from 100°C to 110°C, and water produced during the reaction is removed by azeotropic distillation .

Industrial Production Methods: In industrial settings, the esterification process is optimized to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as distillation and crystallization to obtain this compound with a purity of over 99% . The use of continuous reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pentaerythrityl tetraheptanoate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases to yield pentaerythritol and heptanoic acid .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pentaerythrityl tetraheptanoate functions primarily as a lubricant and emollient. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to maintain stability under high temperatures and pressures, making it suitable for demanding applications .

Comparison with Similar Compounds

  • Pentaerythrityl tetranonanoate
  • Pentaerythrityl tetrapentanoate
  • Pentaerythrityl tetracaprylate

Comparison: Pentaerythrityl tetraheptanoate is unique due to its balance of thermal stability and low volatility. Compared to pentaerythrityl tetranonanoate, it has a lower molecular weight, which can result in better low-temperature performance. Pentaerythrityl tetrapentanoate and pentaerythrityl tetracaprylate, on the other hand, have shorter alkyl chains, which may affect their viscosity and thermal properties .

Properties

IUPAC Name

[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propyl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O8/c1-5-9-13-17-21-29(34)38-25-33(26-39-30(35)22-18-14-10-6-2,27-40-31(36)23-19-15-11-7-3)28-41-32(37)24-20-16-12-8-4/h5-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGQPNAQUYGWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180467
Record name 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25811-35-2
Record name Heptanoic acid, 1,1′-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25811-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl tetraheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025811352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTAERYTHRITYL TETRAHEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750HPD2T6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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